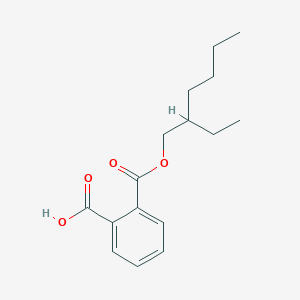

Mono(2-ethylhexyl) phthalate

Description

Propriétés

IUPAC Name |

2-(2-ethylhexoxycarbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDSLBVSSOQSLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 |

Source

|

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25425-73-4 (hydrochloride salt) |

Source

|

| Record name | Mono-(2-ethylhexyl)phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025680 |

Source

|

| Record name | MEHP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mono(2-ethylhexyl)phthalate is a clear colorless to cloudy white viscous liquid. (NTP, 1992), Solid |

Source

|

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monoethylhexyl phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

greater than 572 °F at 760 mmHg (NTP, 1992) |

Source

|

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) |

Source

|

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) |

Source

|

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0688 at 73 °F (NTP, 1992) - Denser than water; will sink |

Source

|

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4376-20-9 |

Source

|

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mono(2-ethylhexyl) phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4376-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono-(2-ethylhexyl)phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEHP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-ethylhexyl) hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONO(ETHYLHEXYL) PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2EWB60RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Monoethylhexyl phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mono(2-ethylhexyl) phthalate (MEHP): An In-depth Technical Guide on its Environmental Prevalence, Sources, and Toxicological Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most biologically active metabolite of Di(2-ethylhexyl) phthalate (DEHP), a ubiquitous plasticizer used to impart flexibility to a wide range of polyvinyl chloride (PVC) products. Due to the non-covalent bonding of DEHP to the polymer matrix, it readily leaches into the environment, leading to widespread contamination of various ecosystems. Once in the environment or in biological systems, DEHP is rapidly metabolized to MEHP, a compound of significant toxicological concern. This technical guide provides a comprehensive overview of the environmental prevalence of MEHP, its primary sources, detailed analytical methodologies for its detection, and an exploration of the key signaling pathways disrupted by this endocrine-active compound.

Environmental Prevalence of MEHP

MEHP has been detected in a multitude of environmental compartments globally. Its presence is a direct consequence of the extensive production and use of DEHP-containing products. The following table summarizes the reported concentrations of MEHP in various environmental and biological media.

| Environmental Matrix | Location/Study Context | Concentration Range | Reference(s) |

| Water | |||

| Urban Freshwater | China | 0.01 - 50 mg/L | [1] |

| Seawater | Tama River, Japan | Seasonal fluctuations, higher in winter | [1] |

| Soil | |||

| Contaminated Agricultural Soil | South China | Mean of DEHP (parent compound): 0.947 mg/kg | [2] |

| Contaminated Soil | General | 13.0 - 166.7 ng/g | [1] |

| Indoor Environment | |||

| Household Dust (Living Rooms) | Sweden | Average: 556 ± 298 nmol/g | [3] |

| Household Dust (Children's Rooms) | Sweden | Average: 138 ± 49 nmol/g | [3] |

| Biota | |||

| Bottlenose Dolphin Urine | Sarasota Bay, Florida, USA | Geometric Mean: 1.9 - 4.57 ng/mL | [4][5][6] |

| Bottlenose Dolphin Urine (2014-2015) | Sarasota Bay, Florida, USA | Mean: 33.71 ± 18.43 ng/mL | [7] |

Sources of MEHP in the Environment

The primary source of MEHP in the environment is the degradation of its parent compound, DEHP. DEHP is not chemically bound to the plastic products it is used in, allowing it to leach, migrate, or off-gas over time. Major sources of DEHP, and consequently MEHP, include:

-

Plastic Products: A vast array of consumer and industrial products contain DEHP, including PVC flooring, wall coverings, furniture, clothing, food packaging materials, and toys.[8][9]

-

Medical Devices: Medical equipment such as blood bags, intravenous (IV) tubing, and catheters can be a significant source of DEHP exposure, which is then metabolized to MEHP in the body.

-

Industrial Release: Manufacturing and processing facilities that produce or use DEHP can release it into the air, water, and soil.

-

Waste Disposal: Landfills and waste incineration sites are major repositories of DEHP-containing plastics, leading to long-term environmental release.

-

Wastewater and Sewage Sludge: DEHP is frequently detected in wastewater treatment plant effluent and sewage sludge, which can then be applied to agricultural land, leading to soil contamination.

Experimental Protocols for MEHP Analysis

Accurate quantification of MEHP in environmental matrices is crucial for exposure assessment and regulatory monitoring. The most common analytical techniques are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Below are detailed methodologies for the analysis of MEHP in water and soil samples.

Analysis of MEHP in Water Samples by Solid-Phase Extraction (SPE) followed by LC-MS/MS

This protocol describes a common method for the extraction and quantification of MEHP from water samples.

1. Sample Collection and Preservation:

-

Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation and contamination.

-

To prevent microbial degradation, adjust the sample pH to < 2 with a suitable acid (e.g., sulfuric acid) and store at 4°C until extraction.

2. Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing methanol (B129727) (e.g., 2 x 5 mL) followed by deionized water (e.g., 2 x 5 mL). Ensure the cartridge does not go dry.

-

Sample Loading: Load the acidified water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: After loading, wash the cartridge with a small volume of deionized water (e.g., 5 mL) to remove interfering polar compounds.

-

Drying: Dry the cartridge by passing air or nitrogen through it for at least 30 minutes to remove residual water.

-

Elution: Elute the retained MEHP from the cartridge using a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and acetone (B3395972) (e.g., 2 x 5 mL).

3. Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 35-40°C).

-

Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

4. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

-

Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B52724) (B), both typically containing a small amount of formic acid or ammonium (B1175870) acetate to improve ionization.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for MEHP.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring the transition of the precursor ion (the deprotonated MEHP molecule) to one or more specific product ions.

-

Quantification: Use an internal standard (e.g., a stable isotope-labeled MEHP) to correct for matrix effects and variations in instrument response. Create a calibration curve using standards of known concentrations to quantify the MEHP in the samples.

-

Analysis of MEHP in Soil Samples by Solvent Extraction followed by GC-MS

This protocol outlines a typical procedure for the analysis of MEHP in soil and sediment.

1. Sample Preparation:

-

Air-dry the soil sample at room temperature and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.

-

Determine the moisture content of a separate subsample to report the final concentration on a dry weight basis.

2. Extraction:

-

Soxhlet Extraction (or Accelerated Solvent Extraction - ASE):

-

Weigh a known amount of the dried soil (e.g., 10-20 g) into an extraction thimble.

-

Add a surrogate standard (e.g., a deuterated phthalate) to the sample to monitor extraction efficiency.

-

Extract the sample with a suitable solvent mixture, such as hexane (B92381) and acetone (1:1, v/v), for several hours (e.g., 16-24 hours for Soxhlet).

-

-

Ultrasonic Extraction:

-

Place a known amount of soil in a glass vial with a solvent mixture.

-

Extract the sample in an ultrasonic bath for a specified period (e.g., 3 x 15 minutes), replacing the solvent between each sonication step.

-

3. Clean-up:

-

The raw extract may contain interfering compounds that need to be removed before GC-MS analysis.

-

Gel Permeation Chromatography (GPC): Effective for removing high molecular weight compounds like lipids.

-

Florisil or Silica Gel Column Chromatography: Can be used to separate MEHP from other interfering substances. Elute with solvents of increasing polarity.

4. Derivatization (Optional but often necessary for GC-MS):

-

MEHP has a free carboxylic acid group which can make it less suitable for direct GC analysis.

-

Derivatize the extract to convert MEHP into a more volatile and thermally stable ester (e.g., by methylation with diazomethane (B1218177) or silylation with BSTFA).

5. GC-MS Analysis:

-

Gas Chromatograph:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A programmed temperature ramp to separate the target analytes.

-

Injection: Splitless injection is typically used for trace analysis.

-

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized MEHP.

-

Quantification: Use an internal standard added before injection to correct for instrumental variations. A calibration curve is prepared using derivatized standards.

-

Key Signaling Pathways Disrupted by MEHP

MEHP is recognized as an endocrine-disrupting chemical that can interfere with several critical biological signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of MEHP's interaction with these pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

MEHP is a known agonist of PPARs, particularly PPARα and PPARγ. These nuclear receptors are key regulators of lipid metabolism, adipogenesis, and inflammation.

Disruption of Steroidogenesis Signaling Pathway

MEHP has been shown to inhibit the production of steroid hormones, such as testosterone, by interfering with key steps in the steroidogenic pathway in Leydig cells.

Disruption of Calcium Signaling

MEHP can disrupt intracellular calcium (Ca²⁺) homeostasis, which is a critical second messenger in numerous cellular processes, including neurotransmission and muscle contraction.

Conclusion

Mono(2-ethylhexyl) phthalate is a pervasive environmental contaminant with well-documented toxicological effects. Its widespread presence in various environmental matrices, including water, soil, and indoor dust, poses a continuous exposure risk to both wildlife and humans. Understanding the sources, environmental fate, and analytical methods for MEHP is essential for effective risk assessment and management. Furthermore, elucidating the molecular mechanisms by which MEHP disrupts critical signaling pathways, such as PPAR, steroidogenesis, and calcium signaling, is paramount for predicting and mitigating its adverse health outcomes. This technical guide provides a foundational resource for researchers, scientists, and drug development professionals engaged in studying the environmental and health impacts of this significant endocrine disruptor. Continued research is necessary to fully comprehend the long-term consequences of MEHP exposure and to develop strategies to reduce its environmental burden.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. repository.library.noaa.gov [repository.library.noaa.gov]

- 5. Demographic Assessment of Mono(2‐ethylhexyl) Phthalate (MEHP) and Monoethyl Phthalate (MEP) Concentrations in Common Bottlenose Dolphins (Tursiops truncatus) From Sarasota Bay, FL, USA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Exposure to phthalates in house dust and associated allergies in children aged 6-12years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Soil contamination and sources of phthalates and its health risk in China: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Mono(2-ethylhexyl) phthalate (MEHP) Toxicokinetics and In Vivo Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most biologically active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Understanding the toxicokinetics and metabolism of MEHP is crucial for assessing its potential health risks. This technical guide provides a comprehensive overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of MEHP, with a focus on studies conducted in rodent models. It includes detailed experimental protocols, quantitative data on pharmacokinetic parameters and metabolite distribution, and visualizations of metabolic pathways and experimental workflows.

Toxicokinetics of MEHP

Following oral exposure to DEHP, the parent compound is rapidly hydrolyzed by lipases in the gastrointestinal tract to form MEHP and 2-ethylhexanol. MEHP is then readily absorbed and distributed throughout the body, becoming the primary phthalate monoester in the systemic circulation.

Absorption

MEHP is efficiently absorbed from the gastrointestinal tract. Studies in rats have shown that after oral administration of DEHP, MEHP is the major metabolite detected in the serum, with peak concentrations observed within hours.

Distribution

Once absorbed, MEHP is distributed to various tissues. Animal studies have shown that MEHP can be found in the liver, kidneys, and testes.

Metabolism

MEHP undergoes extensive metabolism, primarily in the liver, through two main pathways: ω-oxidation and β-oxidation of the 2-ethylhexyl side chain. This results in a series of oxidized and shortened metabolites. In some species, such as hamsters, glucuronide conjugation is also a significant metabolic route.

Excretion

The metabolites of MEHP are primarily excreted in the urine. The elimination half-life of MEHP in rats is relatively short, indicating rapid metabolism and clearance.

Quantitative Toxicokinetic Data

The following tables summarize key pharmacokinetic parameters for MEHP in rats from various studies. It is important to note that these values can vary depending on the study design, including the dose, vehicle, and analytical methods used.

Table 1: Pharmacokinetic Parameters of MEHP in Rat Serum/Plasma after Oral Administration of DEHP

| Dose of DEHP (mg/kg) | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) | Reference |

| 40 | 24 | Data not available | Data not available | Data not available | [1] |

| 100 | ~1.5 | 1.8 ± 0.3 | 6.74 ± 0.92% (Bioavailability) | ~0.5 | [2] |

| 200 | 24 | Data not available | Data not available | Data not available | [1] |

| 1000 | 24 | Data not available | Data not available | Data not available | [1] |

Note: Data for Cmax, AUC, and t1/2 were not explicitly provided for all dose groups in the cited abstract. The Tmax of 24h reported for the 40, 200, and 1000 mg/kg doses is for MEHP concentration in both urine and serum and represents the peak time point measured in that particular study design. The data for the 100 mg/kg dose is for the parent compound DEHP, but provides an indication of the rapid absorption phase.

Table 2: General Toxicokinetic Parameters for MEHP in Rats

| Parameter | Urine | Serum | Reference |

| Tmax (h) | > DEHP | > DEHP | [1][3] |

| Cmax (µg/mL) | > DEHP | > DEHP | [1][3] |

| Ke (1/h) | > DEHP | > DEHP | [1][3] |

| AUC (µg·h/mL) | > DEHP | > DEHP | [1][3] |

| t1/2 (h) | < DEHP | < DEHP | [1][3] |

Note: This table provides a qualitative comparison of the toxicokinetic parameters of MEHP relative to its parent compound, DEHP, in rats. "Ke" represents the elimination rate constant.

Experimental Protocols

This section outlines typical experimental protocols for in vivo toxicokinetic and metabolism studies of MEHP in rats, synthesized from various sources.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Housing: Animals are typically housed in temperature- and humidity-controlled rooms with a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum. For urine collection, animals are housed in metabolic cages.

-

Dosing:

-

Route: Oral gavage is the most common route for administering a precise dose.

-

Vehicle: Corn oil or another suitable vehicle is used to dissolve or suspend the test substance.

-

Procedure:

-

Sample Collection

-

Blood Collection:

-

Method: Serial blood samples can be collected from the saphenous vein or via a jugular vein cannula. Cardiac puncture is used for terminal blood collection.[9][10][11][12][13]

-

Time Points: Blood is collected at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) to characterize the pharmacokinetic profile.[14]

-

Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma or allowed to clot to obtain serum. Samples are stored at -80°C until analysis.

-

-

Urine Collection:

-

Tissue Collection:

Analytical Methods

-

Sample Preparation:

-

Extraction: MEHP and its metabolites are extracted from biological matrices using liquid-liquid extraction or solid-phase extraction.

-

Enzymatic Hydrolysis: To measure total metabolite concentrations (free and conjugated), urine samples are often treated with β-glucuronidase/arylsulfatase to cleave glucuronide and sulfate (B86663) conjugates.

-

-

Instrumentation:

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the most common and sensitive method for the quantitative analysis of MEHP and its metabolites.[25][26][27]

-

Chromatography: Reversed-phase columns (e.g., C18) are used to separate the analytes.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.

-

-

GC-MS (Gas Chromatography-Mass Spectrometry): This method can also be used, often requiring derivatization of the analytes to increase their volatility.

-

Peroxisome Proliferation Assessment

-

Method: Peroxisome proliferation is often assessed in the liver.

-

Histology:

-

Morphometry:

Visualizations

Metabolic Pathway of MEHP

Caption: Metabolic pathway of MEHP via oxidation and conjugation.

Experimental Workflow for In Vivo MEHP Toxicokinetics Study

Caption: General experimental workflow for an in vivo toxicokinetics study.

Signaling Pathways

MEHP is known to be a ligand for peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. Activation of PPARα by MEHP leads to the induction of genes involved in peroxisomal and mitochondrial fatty acid oxidation. This is a key mechanism underlying the observed peroxisome proliferation in the liver of rodents exposed to high doses of MEHP.

Caption: MEHP-induced PPARα signaling pathway.

Conclusion

MEHP exhibits rapid absorption and extensive metabolism following in vivo exposure. The primary metabolic pathways involve side-chain oxidation, leading to a variety of metabolites that are excreted in the urine. The toxicokinetics of MEHP can be influenced by the dose and species. The interaction of MEHP with PPARα is a key molecular event that mediates its effects on lipid metabolism and peroxisome proliferation in rodents. This technical guide provides a foundational understanding of the in vivo behavior of MEHP, which is essential for researchers and professionals involved in toxicology and drug development. Further research is needed to fully elucidate the quantitative aspects of MEHP toxicokinetics and metabolism, particularly at low, environmentally relevant exposure levels.

References

- 1. Toxicokinetic relationship between di(2-ethylhexyl) phthalate (DEHP) and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. research.sdsu.edu [research.sdsu.edu]

- 5. ouv.vt.edu [ouv.vt.edu]

- 6. research-support.uq.edu.au [research-support.uq.edu.au]

- 7. research.fsu.edu [research.fsu.edu]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]

- 11. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 12. scispace.com [scispace.com]

- 13. einsteinmed.edu [einsteinmed.edu]

- 14. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. testmenu.com [testmenu.com]

- 16. fda.gov [fda.gov]

- 17. 24Urine | Douglass Hanly Moir Pathology [dhm.com.au]

- 18. ottawahospital.on.ca [ottawahospital.on.ca]

- 19. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Tissue Homogenization and RNA + Protein Extraction using TRIzol reagent | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 22. ptglab.com [ptglab.com]

- 23. rbm.iqvia.com [rbm.iqvia.com]

- 24. newtowncreek.info [newtowncreek.info]

- 25. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Screening and Identification of the Metabolites in Rat Plasma and Urine after Oral Administration of Areca catechu L. Nut Extract by Ultra-High-Pressure Liquid Chromatography Coupled with Linear Ion Trap–Orbitrap Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Light microscopic morphometric analysis of peroxisomes by automatic image analysis: advantages of immunostaining over the alkaline DAB method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Morphometric analysis of the ultrastructural changes in rat liver induced by the peroxisome proliferator SaH 42-348 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. A three-organelle complex made by wrappER contacts with peroxisomes and mitochondria responds to liver lipid flux changes - PMC [pmc.ncbi.nlm.nih.gov]

MEHP as an Endocrine Disruptor: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most biologically active metabolite of the widely used plasticizer di-(2-ethylhexyl) phthalate (DEHP). Due to its ubiquitous presence in the environment and consumer products, there is growing concern about its potential to disrupt the endocrine system. This technical guide provides an in-depth overview of the molecular mechanisms by which MEHP exerts its endocrine-disrupting effects, with a focus on its impact on steroidogenesis and nuclear receptor signaling. The information presented herein is intended to support research and development efforts aimed at understanding and mitigating the health risks associated with MEHP exposure.

Core Mechanisms of MEHP-Induced Endocrine Disruption

MEHP primarily disrupts the endocrine system by interfering with hormone synthesis, metabolism, and action. The key mechanisms include:

-

Inhibition of Steroidogenesis: MEHP is a potent inhibitor of steroid hormone biosynthesis, particularly in the testes and adrenal glands.

-

Nuclear Receptor Interactions: MEHP interacts with several nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), Estrogen Receptors (ERs), and Androgen Receptors (ARs), leading to altered gene expression and hormonal signaling.

-

Mitochondrial Dysfunction: MEHP impairs mitochondrial function, which is critical for the initial steps of steroidogenesis.

-

Aryl Hydrocarbon Receptor (AHR) Activation: MEHP can activate the AHR, a ligand-activated transcription factor involved in the metabolism of xenobiotics and modulation of endocrine pathways.

Quantitative Data on MEHP's Endocrine Disrupting Activity

The following tables summarize key quantitative data from various in vitro studies, providing insights into the potency of MEHP in disrupting endocrine pathways.

Table 1: MEHP's Effect on Steroidogenesis

| Cell Line | Hormone Measured | Effect | MEHP Concentration | IC50 | Reference |

| MA-10 Leydig Cells | Progesterone (B1679170) | Inhibition | 10-300 µM | < 1 µM (for hCG-stimulated production) | [1] |

| MLTC-1 Leydig Cells | Progesterone | Inhibition | 100 µM | Not Reported | [2][3] |

| MLTC-1 Leydig Cells | Testosterone (B1683101) | Inhibition | 100 µM | Not Reported | [2][3] |

| Primary Rat Leydig Cells | Testosterone | Inhibition | 250 µM | Not Reported | [4] |

Table 2: MEHP's Interaction with Nuclear Receptors

| Receptor | Species | Assay Type | Effect | EC50 / IC50 | Reference |

| PPARα | Mouse | Transactivation | Activation | 0.6 µM | [5][6] |

| PPARα | Human | Transactivation | Activation | 3.2 µM | [5][6] |

| PPARγ | Mouse | Transactivation | Activation | 10.1 µM | [5][6] |

| PPARγ | Human | Transactivation | Activation | 6.2 µM | [5][6] |

| Estrogen Receptor (ER) | Human | Yeast Bioassay | Anti-estrogenic | 125 µM | [7][8] |

| Androgen Receptor (AR) | Human | Yeast Bioassay | Anti-androgenic | 736 µM | [7][8] |

Signaling Pathways Disrupted by MEHP

MEHP's endocrine-disrupting effects are mediated through the perturbation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Figure 1: MEHP-mediated inhibition of steroidogenesis in Leydig cells.

Figure 2: MEHP activation of the PPAR signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

H295R Steroidogenesis Assay

This assay is a widely used in vitro screen to identify chemicals that affect the production of steroid hormones.

1. Cell Culture and Seeding:

-

Culture human H295R adrenocortical carcinoma cells in a T-75 flask with complete growth medium (e.g., DMEM/F12 supplemented with serum and antibiotics) at 37°C and 5% CO₂.

-

When cells reach 80-90% confluency, trypsinize and count them.

-

Seed the cells in a 24-well plate at a density of approximately 2-3 x 10⁵ cells/well.

2. Chemical Exposure:

-

Prepare serial dilutions of MEHP in serum-free medium. The final solvent concentration (e.g., DMSO) should not exceed 0.1%.

-

Include a solvent control (negative control), a known inducer of steroidogenesis (e.g., forskolin) as a positive control, and a known inhibitor (e.g., prochloraz).

-

After the 24-hour acclimation period, remove the medium and wash the cells with serum-free medium.

-

Add the medium containing the different concentrations of MEHP or controls to the respective wells in triplicate.

-

Incubate the plates for 48 hours at 37°C and 5% CO₂.[11][12]

3. Sample Collection and Analysis:

-

After 48 hours, collect the culture medium from each well for hormone analysis.

-

Measure the concentrations of testosterone and 17β-estradiol in the medium using methods such as ELISA or LC-MS/MS.

-

Assess cell viability in the remaining cells using an appropriate assay (e.g., MTT assay).

-

Express the hormone data as a fold change relative to the solvent control.[9][10]

Figure 3: Experimental workflow for the H295R steroidogenesis assay.

MA-10 Leydig Cell Steroidogenesis Assay

This assay is used to assess the effects of compounds on steroid hormone production in a mouse Leydig tumor cell line.

1. Cell Culture and Seeding:

-

Culture MA-10 cells in RPMI-1640 medium supplemented with 15% horse serum and antibiotics at 37°C and 5% CO₂.[13][14]

-

When cells reach 80-90% confluency, subculture them.

-

Seed the cells in a 24-well plate at a density of approximately 5 x 10⁴ cells/well.

-

Allow the cells to attach for 24 hours.[15]

2. Treatment:

-

After 24 hours, aspirate the medium and wash the cells with PBS.

-

Add serum-free medium and incubate for 2-4 hours to starve the cells.

-

Prepare treatment solutions of MEHP in serum-free medium. Include a vehicle control and a positive control (e.g., hCG or 8-Br-cAMP).

-

Remove the starvation medium and add the treatment solutions to the respective wells.

-

Incubate the plate for a specified time (e.g., 24 hours).[15]

3. Sample Collection and Analysis:

-

After incubation, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cell debris.

-

Measure the concentration of progesterone or testosterone in the supernatant using an appropriate method (e.g., RIA or ELISA).

-

Cell viability can be assessed in the remaining cells.[15]

Nuclear Receptor Transactivation Assay

This assay measures the ability of a chemical to activate or inhibit a nuclear receptor, leading to the expression of a reporter gene.

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., COS-1, HeLa) in the appropriate medium.

-

Co-transfect the cells with an expression plasmid for the nuclear receptor of interest (e.g., PPARα, PPARγ) and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that receptor (PPRE for PPARs). A β-galactosidase expression plasmid is often co-transfected for normalization of transfection efficiency.[16]

2. Chemical Exposure:

-

After transfection (typically 16-18 hours), replace the medium with serum-free medium containing various concentrations of MEHP or a reference agonist (e.g., rosiglitazone (B1679542) for PPARγ). Include a solvent control.

-

Incubate the cells for 24 hours.[16]

3. Luciferase and β-Galactosidase Assays:

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Measure β-galactosidase activity in the cell lysates to normalize the luciferase data.

-

Calculate the fold activation relative to the solvent control.[16]

Estrogen and Androgen Receptor Competitive Binding Assays

These assays determine the ability of a chemical to compete with a radiolabeled natural ligand for binding to the estrogen or androgen receptor.

1. Preparation of Receptor Source:

-

For the estrogen receptor assay, prepare uterine cytosol from ovariectomized rats.[17]

-

For the androgen receptor assay, a recombinant AR ligand-binding domain (LBD) can be used.[18][19]

2. Binding Assay:

-

Incubate the receptor source with a constant concentration of a radiolabeled ligand (e.g., [³H]-17β-estradiol for ER, [³H]-DHT for AR) and increasing concentrations of MEHP or a reference competitor.

-

Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of the unlabeled natural ligand).[17][19]

3. Separation and Quantification:

-

Separate the bound from the free radioligand using a method such as hydroxylapatite precipitation or filtration.

-

Quantify the radioactivity in the bound fraction using a scintillation counter.

-

Calculate the specific binding and plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value.[17][19]

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay uses the fluorescent dye JC-1 to measure changes in the mitochondrial membrane potential, an indicator of mitochondrial health.

1. Cell Culture and Treatment:

-

Culture cells (e.g., MA-10 Leydig cells) in an appropriate culture vessel.

-

Treat the cells with different concentrations of MEHP for a specified duration. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).[20][21]

2. JC-1 Staining:

-

Prepare a JC-1 staining solution according to the manufacturer's instructions.

-

Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[20]

3. Analysis:

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

-

In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low potential, JC-1 remains as monomers and emits green fluorescence.

-

The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.[20][22]

Conclusion

MEHP is a potent endocrine disruptor with multiple mechanisms of action. Its ability to inhibit steroidogenesis, interact with nuclear receptors, and induce mitochondrial dysfunction highlights its potential to adversely affect reproductive and metabolic health. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals working to further elucidate the risks associated with MEHP exposure and to develop strategies for its mitigation. Continued research is essential to fully understand the complex interplay of these mechanisms and their implications for human health.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory effects of mono-ethylhexyl phthalate on steroidogenesis in immature and adult rat Leydig cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. oecd.org [oecd.org]

- 11. benchchem.com [benchchem.com]

- 12. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Currently available murine Leydig cell lines can be applied to study early steps of steroidogenesis but not testosterone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 15. benchchem.com [benchchem.com]

- 16. academic.oup.com [academic.oup.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

Toxicological Profile of Mono(2-ethylhexyl) Phthalate (MEHP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most biologically active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Human exposure to DEHP, and consequently MEHP, is ubiquitous due to its presence in a vast array of consumer and medical products. A substantial body of scientific evidence has demonstrated that MEHP is a multi-organ toxicant, exerting significant adverse effects on reproductive, developmental, and hepatic systems. Its mechanisms of action are multifaceted, primarily involving the activation of Peroxisome Proliferator-Activated Receptors (PPARs), disruption of steroidogenesis, and induction of oxidative stress. This technical guide provides a comprehensive overview of the toxicological profile of MEHP, summarizing key quantitative data, detailing experimental methodologies for seminal studies, and visualizing critical signaling pathways to support further research and risk assessment.

Chemical Identity and Physicochemical Properties

Mono(2-ethylhexyl) phthalate is a monoester of phthalic acid. It is formed in the body through the hydrolysis of DEHP by lipases in the gastrointestinal tract.[1]

Table 1: Chemical and Physicochemical Properties of MEHP

| Property | Value |

| Chemical Name | This compound |

| Synonyms | MEHP, 2-Benzene dicarboxylic acid, mono(2-ethylhexyl) ester |

| CAS Number | 4376-20-9 |

| Molecular Formula | C₁₆H₂₂O₄ |

| Molecular Weight | 278.34 g/mol |

| Appearance | Oily liquid |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of MEHP are intrinsically linked to its parent compound, DEHP. Following oral exposure to DEHP, it is rapidly hydrolyzed to MEHP and 2-ethylhexanol in the gut.[1]

-

Absorption: MEHP is more readily absorbed from the gastrointestinal tract than DEHP.[2] Dermal absorption of DEHP is generally low.[3]

-

Distribution: Following absorption, MEHP is distributed to various tissues, with the highest concentrations typically found in the liver, kidney, and testes.[4][5] MEHP can cross the placental barrier, leading to fetal exposure.[3][6]

-

Metabolism: MEHP undergoes further metabolism in the liver via ω- and (ω-1)-oxidation of the ethylhexyl side chain, forming metabolites such as mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP).[7] These oxidative metabolites are considered biomarkers of DEHP exposure.[3]

-

Excretion: MEHP and its metabolites are primarily excreted in the urine and feces.[2]

Experimental Protocol: Toxicokinetics of MEHP in Rats

This protocol is a synthesized example based on common methodologies described in the literature.[4]

Objective: To determine the absorption, distribution, and excretion of MEHP following oral administration in rats.

Animals: Male Sprague-Dawley rats (8-10 weeks old).

Dosing:

-

A single oral gavage dose of radiolabeled [¹⁴C]-MEHP (e.g., 100 mg/kg body weight) is administered.

-

A control group receives the vehicle (e.g., corn oil).

Sample Collection:

-

Blood: Collected at multiple time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing via tail vein or retro-orbital sinus. Plasma is separated by centrifugation.

-

Urine and Feces: Collected at 24-hour intervals for up to 72 hours using metabolic cages.

-

Tissues: At the end of the study (e.g., 72 hours), animals are euthanized, and major organs (liver, kidneys, testes, fat, brain, etc.) are collected.

Analytical Method:

-

Radioactivity in plasma, urine, feces, and tissue homogenates is quantified using liquid scintillation counting to determine the concentration of MEHP and its metabolites.

-

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) can be used to identify and quantify specific metabolites.

Reproductive and Developmental Toxicity

MEHP is a well-established reproductive and developmental toxicant, with the male reproductive system being a primary target.

Male Reproductive Toxicity

MEHP disrupts testicular function, leading to decreased testosterone (B1683101) production, impaired spermatogenesis, and testicular atrophy.[8][9]

Mechanism of Action: Inhibition of Steroidogenesis

MEHP disrupts steroidogenesis in Leydig cells by inhibiting multiple key steps, including the transport of cholesterol into the mitochondria and the activity of steroidogenic enzymes.[3][10] A primary target is the Steroidogenic Acute Regulatory (StAR) protein, which is crucial for cholesterol transport.[11]

Quantitative Data: Male Reproductive Toxicity

Table 2: NOAEL and LOAEL Values for MEHP-Induced Male Reproductive Toxicity in Rats

| Study Type | Species | Route | Duration | Endpoint | NOAEL | LOAEL |

| Subchronic | Rat | Oral (gavage) | 28 days | Decreased testosterone | <25 mg/kg/day | 25 mg/kg/day |

| Acute | Rat | Oral (gavage) | Single dose | Testicular atrophy | - | 400 mg/kg |

Note: Data synthesized from multiple sources.[12][13]

Developmental Toxicity

MEHP exposure during critical windows of development can lead to a range of adverse outcomes, including reduced fetal viability, gross morphological abnormalities, and impaired neurodevelopment.[14][15]

Table 3: Quantitative Data on MEHP-Induced Developmental Toxicity in Mice

| Study Type | Species | Route | Exposure Period | Endpoint | Effect Concentration |

| In vitro | Mouse | Culture | 6 days | Reduced blastocyst formation | 100 µM |

| In vitro | Mouse | Culture | 6 days | Reduced blastocyst hatching | 100 µM |

| In vivo | Mouse | Oral | Gestation Day 8 | Fetal malformations | 1 mL/kg |

Note: Data synthesized from multiple sources.[14][16][17][18]

Experimental Protocol: OECD 414 Prenatal Developmental Toxicity Study (Adapted for MEHP)

This protocol is based on the OECD Test Guideline 414.[19][20][21][22]

Objective: To assess the potential of MEHP to cause adverse effects on embryonic and fetal development.

Animals: Pregnant female rats or rabbits (species selection depends on the specific research question).

Dosing:

-

At least three dose levels of MEHP and a concurrent vehicle control group are used. Doses are selected based on preliminary range-finding studies to establish a dose-response relationship, including a high dose that induces some maternal toxicity but not mortality.

-

Administration is typically via oral gavage from implantation to the day before scheduled cesarean section.

Observations:

-

Maternal: Clinical signs, body weight, and food consumption are monitored throughout the study.

-

Fetal: At termination, the number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

Hepatic Toxicity

The liver is a major target organ for MEHP toxicity. MEHP induces hepatotoxicity primarily through the activation of PPARα, leading to peroxisome proliferation, hepatocellular hypertrophy, and, in chronic studies with the parent compound DEHP, liver tumors in rodents.[12][23]

Mechanism of Action: PPARα Activation

MEHP is a potent agonist of PPARα. Activation of PPARα leads to the transcription of genes involved in fatty acid metabolism and cell proliferation, which can contribute to liver enlargement and tumorigenesis in rodents.[11][24]

Quantitative Data: Hepatic Toxicity

Table 4: EC₅₀ Values for MEHP-Induced PPAR Activation

| Receptor | Species | EC₅₀ (µM) |

| PPARα | Mouse | 0.6 |

| PPARα | Human | 3.2 |

| PPARγ | Mouse | 10.1 |

| PPARγ | Human | 6.2 |

Table 5: NOAEL and LOAEL Values for MEHP-Induced Hepatic Effects in Rodents

| Study Type | Species | Route | Duration | Endpoint | NOAEL | LOAEL |

| Subchronic | Hamster | Oral (gavage) | 3 days | Peroxisome proliferation | 50 mg/kg/day | 500 mg/kg/day |

| 90-day | Rat | Oral | 90 days | Hepatocellular hypertrophy | - | 96 mg/kg/day |

Note: Data synthesized from multiple sources.[7][26]

Carcinogenicity

The carcinogenic potential of MEHP is primarily inferred from studies of its parent compound, DEHP. DEHP is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from experimental animal studies.[3][6] In rodents, chronic dietary exposure to DEHP has been shown to cause hepatocellular adenomas and carcinomas.[3][10] The proposed mechanism for DEHP-induced liver tumors in rodents involves the activation of PPARα by its metabolite, MEHP.[12]

Table 6: Carcinogenicity Data for DEHP (Parent Compound of MEHP) in Rodents

| Species | Sex | Route | Exposure Concentration (ppm in feed) | Tumor Type |

| F344 Rat | Male | Oral | 6,000, 12,000 | Hepatocellular neoplasms |

| B6C3F1 Mouse | Male & Female | Oral | 6,000 | Hepatocellular carcinoma |

Source: NTP Technical Report on the Carcinogenesis Bioassay of Di(2-ethylhexyl)phthalate.[10][27][28]

Other Toxicological Effects: Oxidative Stress

MEHP has been shown to induce oxidative stress in various cell types, including testicular Leydig cells, ovarian follicles, and placental cells.[29][30][31] This is characterized by an increase in the production of reactive oxygen species (ROS) and a depletion of endogenous antioxidant defenses. Oxidative stress is considered a key mechanism contributing to MEHP's reproductive and developmental toxicity.

Conclusion

This compound (MEHP), the active metabolite of DEHP, exhibits a wide range of toxicological effects, with significant impacts on the reproductive, developmental, and hepatic systems. The primary mechanisms underlying its toxicity involve endocrine disruption through the inhibition of steroidogenesis, activation of nuclear receptors like PPARs, and the induction of cellular oxidative stress. The quantitative data and experimental protocols summarized in this guide provide a critical resource for researchers and professionals in toxicology and drug development. A thorough understanding of the toxicological profile of MEHP is essential for assessing the risks associated with exposure to DEHP and for the development of safer alternatives. Further research is warranted to fully elucidate the dose-response relationships in humans and to explore potential therapeutic interventions to mitigate the adverse health effects of MEHP.

References

- 1. Toxic effects of DEHP and MEHP on gut-liver axis in rats via intestinal flora and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human-Based New Approach Methodologies in Developmental Toxicity Testing: A Step Ahead from the State of the Art with a Feto–Placental Organ-on-Chip Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wjbphs.com [wjbphs.com]

- 6. Di(2-ethylhexyl) Phthalate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The metabolism of mono-(2-ethylhexyl) phthalate (MEHP) and liver peroxisome proliferation in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Effects of Di(2-ethylhexyl) phthalate(DEHP) on mouse embryos development in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mouse models of liver cancer: Progress and recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Materials and Methods - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di(2-ethylhexyl) Phthalate (CASRN 117-81-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Impact of this compound (MEHP) on the development of mouse embryo in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fetotoxic effects of mono-2-ethylhexyl phthalate (MEHP) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Impact of this compound (MEHP) on the development of mouse embryo in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. oecd.org [oecd.org]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A 90-day repeated oral dose toxicity study of four stereoisomers of 2,4-dimethyl-4-phenyltetrahydrofuran, a synthetic flavoring substance, in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. This compound Internal Dose Assessment - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di(2-ethylhexyl) Phthalate (CASRN 117-81-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. References - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di(2-ethylhexyl) Phthalate (CASRN 117-81-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Mono-2-Ethylhexyl Phthalate Induces Oxidative Stress Responses in Human Placental Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 31. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

MEHP's Impact on Developmental Biology and Teratogenicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), the primary and most active metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP), poses a significant concern to developmental biology due to its demonstrated teratogenic effects.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of MEHP's impact on embryonic and fetal development. It synthesizes quantitative data from in vitro and in vivo studies, details key experimental methodologies, and visualizes the molecular signaling pathways implicated in MEHP-induced developmental toxicity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the mechanisms of teratogenesis and evaluating the developmental safety of chemical compounds.

Introduction

Phthalates are a class of chemicals widely used to increase the flexibility of plastics.[5] DEHP is one of the most common phthalates, and its rapid metabolism in the body leads to the formation of MEHP.[6] Human exposure to DEHP and consequently MEHP is widespread through various routes, including ingestion, inhalation, and dermal contact.[6][7] A growing body of evidence from animal studies and in vitro models indicates that MEHP is a potent reproductive and developmental toxicant, often exhibiting greater toxicity than its parent compound, DEHP.[4][8][9] Concerns regarding MEHP's ability to cross the placental barrier and disrupt critical developmental processes underscore the importance of understanding its teratogenic mechanisms.[3][7]

Quantitative Developmental Toxicity Data

The developmental toxicity of MEHP has been quantified across various models and endpoints. High concentrations of MEHP have been shown to negatively impact early embryonic development by reducing blastocyst formation and hatching.[1][10] The following tables summarize key quantitative findings from various studies.

Table 1: Effects of MEHP on Mouse Preimplantation Embryo Development in vitro

| MEHP Concentration | Endpoint | Observation | Reference |

| 100 µM | Blastocyst Formation | Significant reduction to 20.9% compared to 43.8% in controls. | [10] |

| 1000 µM | Blastocyst Formation | Significant reduction to 5.1% compared to 43.8% in controls. | [10] |

| 100 µM | Blastocyst Hatching | Significant reduction to 4.7% of total embryos compared to 30.0% in controls. | [10] |

| 1000 µM | Blastocyst Hatching | Complete inhibition (0% hatching). | [10] |

| 100 µM | Gene Expression (Blastocyst) | Increased expression of Tet3, a gene involved in DNA methylation. | [1][10] |

| 0.1, 1, 10 µM | Cell Number (Blastocyst) | No significant effect on inner cell mass or trophectoderm cell numbers. | [1][10] |

Table 2: Neurodevelopmental Toxicity of MEHP in Zebrafish (Danio rerio)

| MEHP Concentration | Duration | Endpoint | Observation | Reference |

| 7.42, 14.84, 29.68, 74.2 µg/L | 4 weeks | Neurobehavior | Significant disruption of locomotor capacity, motor vigor, and social conduct. | [8] |

| 7.42, 14.84, 29.68, 74.2 µg/L | 4 weeks | Brain Histology | Damage to brain neurons. | [8] |

| 7.42, 14.84, 29.68, 74.2 µM | 4 weeks | Cellular Effects (Brain) | Induction of oxidative stress and significant brain cell apoptosis. | [8] |

Table 3: Effects of MEHP on Human Trophoblast Cells (HTR-8/SVneo)

| MEHP Concentration | Duration | Endpoint | Observation | Reference |

| High Concentrations | 24 hours | Cell Proliferation & Viability | Significant inhibition. | [11] |

| Medium and High Concentrations | 24 hours | Apoptosis | Promotion of apoptosis. | [11] |

| Medium and High Concentrations | 24 hours | Cell Cycle | Arrest in G1/G0 phase, inhibiting entry into S phase. | [11] |

| 1.25 µM | Not Specified | Metabolic Features | Significant change in 22 metabolic features (<1% of total). | [12] |

| 5 or 20 µM | Not Specified | Metabolic Features | Significant change in over 300 metabolic features (~10% of total). | [12] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating MEHP's developmental toxicity.

In Vitro Mouse Preimplantation Embryo Culture

This protocol is adapted from studies assessing the direct effects of MEHP on early embryonic development.[1][10]

-

Embryo Collection: Female mice are superovulated and mated. Zygotes are collected from the oviducts.

-

Culture Medium: Embryos are cultured in a suitable embryo culture medium supplemented with various concentrations of MEHP (e.g., 0.1, 1, 10, 100, and 1000 µM) and a vehicle control (e.g., DMSO).

-

Culture Conditions: Embryos are cultured in a humidified incubator at 37°C with 5% CO2.

-

Endpoint Evaluation:

-

Blastocyst Formation and Hatching: The percentage of embryos developing to the blastocyst stage and successfully hatching from the zona pellucida is recorded daily for up to 6 days.

-

Cell Lineage Analysis: At the blastocyst stage, differential staining of the inner cell mass (ICM) and trophectoderm (TE) can be performed to determine cell numbers.

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to assess the expression of target genes (e.g., Tet3) in blastocysts.

-

Zebrafish Neurodevelopmental Toxicity Assay

This protocol is based on studies investigating the neurotoxic effects of MEHP during vertebrate development.[8]

-

Animal Model: Zebrafish (Danio rerio) juveniles are used.

-

Exposure: Zebrafish are exposed to a range of MEHP concentrations (e.g., 7.42, 14.84, 29.68, and 74.2 µg/L) in their aqueous environment for a defined period (e.g., four weeks).

-

Neurobehavioral Assessment: Locomotor activity, motor vigor, and social behavior are evaluated using automated tracking systems.

-

Histological Analysis: Brain tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - HE) to assess for neuronal damage.

-

Immunohistochemistry: Brain sections are stained for markers of oxidative stress and apoptosis to elucidate the cellular mechanisms of toxicity.

-

Transcriptomic Analysis: RNA sequencing of brain tissue is performed to identify differentially expressed genes and affected signaling pathways.

Human Trophoblast Cell Culture

This protocol is derived from studies examining the impact of MEHP on placental cell function.[4][11]

-

Cell Line: The human chorionic trophoblast cell line HTR-8/SVneo is commonly used.

-

Cell Culture and Treatment: Cells are cultured in appropriate media and exposed to various concentrations of MEHP (e.g., 0, 1.25, 5.0, 20 µM) for a specified duration (e.g., 24 hours).

-

Endpoint Assays:

-

Cell Viability and Proliferation: Assays such as MTT or BrdU incorporation are used to measure cell viability and proliferation.

-

Apoptosis Assay: Flow cytometry analysis of cells stained with Annexin V and propidium (B1200493) iodide is used to quantify apoptosis.

-

Cell Cycle Analysis: Flow cytometry of cells stained with a DNA-binding dye (e.g., propidium iodide) is used to determine the distribution of cells in different phases of the cell cycle.

-

Metabolomics: Global and dose-response metabolomics are employed to identify metabolic perturbations and sensitive biomarkers of MEHP exposure.

-

Signaling Pathways in MEHP-Induced Teratogenicity

MEHP disrupts several critical signaling pathways involved in embryonic development. The following diagrams illustrate some of the key pathways affected.

MEHP and Disruption of Early Embryonic Development

MEHP at high concentrations impairs blastocyst formation and hatching, potentially through epigenetic modifications.

Caption: MEHP's impact on mouse preimplantation development.

MEHP-Induced Neurotoxicity via p53 Signaling and Oxidative Stress

In zebrafish, MEHP exposure leads to neurodevelopmental toxicity through the induction of oxidative stress and apoptosis, potentially involving the p53 signaling pathway.

Caption: Proposed mechanism of MEHP-induced neurotoxicity.

MEHP and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

MEHP can activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to altered gene expression in the pituitary.

Caption: MEHP activation of the AhR signaling pathway.

Experimental Workflow for Investigating MEHP Teratogenicity

A general experimental workflow for assessing the developmental toxicity of MEHP is outlined below.

Caption: General workflow for MEHP teratogenicity studies.

Conclusion

The data presented in this technical guide clearly demonstrate that MEHP is a significant developmental toxicant with the potential to adversely affect multiple stages of embryogenesis and fetal development. The quantitative data highlight a dose-dependent effect of MEHP on key developmental milestones. The detailed experimental protocols provide a foundation for researchers to design and conduct further studies to elucidate the intricate mechanisms of MEHP-induced teratogenicity. The visualization of affected signaling pathways, including those involved in epigenetic regulation, cell fate decisions, and xenobiotic response, offers insights into the molecular underpinnings of its toxicity. For drug development professionals, this information is crucial for establishing safety margins and for the development of screening assays to identify compounds with potential developmental toxicity liabilities. Continued research is essential to fully understand the long-term consequences of developmental exposure to MEHP and to inform public health and regulatory policies.

References

- 1. Impact of mono(2-ethylhexyl) phthalate (MEHP) on the development of mouse embryo in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fetotoxic effects of mono-2-ethylhexyl phthalate (MEHP) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of MEHP Inhibitory Action and Analysis of Potential Replacement Plasticizers on Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Embryonic exposures to mono-2-ethylhexyl phthalate (MEHP) induce larval steatosis in zebrafish independent of Nrf2a signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurodevelopmental toxicity and mechanism of action of monoethylhexyl phthalate (MEHP) in the developing zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of this compound (MEHP) on the development of mouse embryo in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of phthalates on human chorionic trophoblast cells and mouse embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dose-response mapping of MEHP exposure with metabolic changes of trophoblast cell and determination of sensitive markers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Mono(2-ethylhexyl) Phthalate (MEHP) in Prostate Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction